ML335, also known as N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide, is a small molecule identified as a potent and selective activator of TREK-1 potassium channels. [, ] TREK-1 channels, part of the two-pore domain potassium channel (K2P) family, play a crucial role in regulating cellular excitability by influencing the resting membrane potential. [, ] ML335's selectivity for TREK-1 makes it a valuable tool in studying the physiological roles of this channel and exploring its therapeutic potential in various conditions. [, ]
The synthesis of ML335 involves several key steps, focusing on the creation of its distinct molecular structure. The compound can be synthesized through the following general approach:
Technical details regarding the specific reaction conditions, such as temperature profiles and reaction times, can vary based on the laboratory setup but generally follow established organic synthesis protocols for similar compounds .
The molecular structure of ML335 can be represented by the following characteristics:
ML335 participates in several significant chemical reactions relevant to its biological activity:
The mechanism of action of ML335 primarily revolves around its ability to selectively activate potassium channels:
ML335 exhibits several notable physical and chemical properties:
ML335 has potential applications across various scientific domains:
ML335 (N-[(2,4-dichlorophenyl)methyl]-4-(methanesulfonamido)benzamide) is a potent small-molecule activator of the TREK subfamily of two-pore-domain potassium (K₂P) channels. It exhibits nanomolar-to-micromolar potency for TREK-1 (K₂P2.1; EC₅₀ = 14.3 ± 2.7 µM) and TREK-2 (K₂P10.1; EC₅₀ = 5.2 ± 0.5 µM), while showing no activation of the closely related TRAAK (K₂P4.1) channel [5] [6]. This subfamily selectivity arises from ML335's engagement with a cryptic binding pocket within the K₂P modulator site, located at the interface of the P1 pore helix and the M4 transmembrane helix [5].
X-ray crystallography of ML335 bound to TREK-1 reveals that the compound adopts an L-shaped conformation, enabling critical interactions with residues governing C-type gate dynamics [5]:
These interactions stabilize the P1-M4 interface, restricting conformational mobility behind the selectivity filter. Functionally, ML335 acts as a "molecular wedge" that prevents collapse of the selectivity filter into non-conductive states [5] [8]. Electrophysiological studies confirm ML335 increases channel open probability by 3.5-fold in TREK-1 and 4.1-fold in TREK-2, without altering single-channel conductance [1] [5].
Table 1: Selectivity Profile of ML335 Across TREK Subfamily
Channel Subtype | EC₅₀ (µM) | Key Binding Residues | Fold Increase in Current |
---|---|---|---|
TREK-1 (K₂P2.1) | 14.3 ± 2.7 | Phe¹³⁴, Ser¹³¹, Lys²⁷¹ | 3.5 |
TREK-2 (K₂P10.1) | 5.2 ± 0.5 | Phe¹³⁶, Ser¹³⁷, Lys²⁷³ | 4.1 |
TRAAK (K₂P4.1) | No activation | N/A | N/A |
ML335 exhibits no functional activation of TRAAK (K₂P4.1) or non-TREK subfamily K₂P channels (e.g., TASK-1, TASK-3, TWIK-1) [6]. This selectivity stems from structural divergences in the K₂P modulator pocket:
Notably, chimeric studies confirm that transplanting TREK-1 residues (Phe¹³⁴, Lys²⁷¹, Trp²⁷⁵) into TRAAK confers partial ML335 sensitivity [5]. This highlights the requirement for a complementary chemical environment in the modulator pocket.
Table 2: Structural Determinants of ML335 Selectivity
Structural Element | TREK-1/TREK-2 | TRAAK | Functional Consequence |
---|---|---|---|
P1 residue 134 position | Phe¹³⁴ (TREK-1), Phe¹³⁶ (TREK-2) | Ile¹³² | Loss of π-stacking with ML335 aryl ring |
M4 residue 271 position | Lys²⁷¹ (TREK-1), Lys²⁷³ (TREK-2) | Thr²⁷⁰ | Disrupted cation-π interaction |
SF2-M4 loop length | 12–14 residues | 6 residues | Reduced M4 flexibility |
Modulator pocket volume | 312 ų | 198 ų | Inadequate space for ML335 binding |
The K₂P modulator pocket serves as a critical allosteric hub for stabilizing the conductive state of the selectivity filter (SF) C-type gate. ML335 binding triggers a cascade of conformational changes that rigidify the SF:
ML335 binding reorganizes hydrogen bonds critical for C-type gate integrity:
The modulator pocket communicates with the SF through two parallel pathways:
This dual mechanism explains ML335's efficacy in rescuing C-type inactivation caused by either extracellular low K⁺ (pinching mechanism) or intracellular acidosis (dilation mechanism) [2] [6]. Covalent derivatives like ML336 (acrylamide adduct) confirm Ser¹³¹ as a key residue for irreversible activation, locking the channel in a conductive state [7].
Table 3: ML335-Induced Changes in Selectivity Filter Dynamics
Parameter | Unliganded TREK-1 | ML335-Bound TREK-1 | Functional Impact |
---|---|---|---|
S1/S2 K⁺ occupancy (1 mM K⁺) | <0.2 ions | >1.8 ions | Prevents filter depolarization |
SF2 RMSF (Å) | 1.8 ± 0.3 | 1.1 ± 0.2 | Reduces C-type inactivation rate |
Carbonyl flipping frequency | 8.2 events/µs | 2.1 events/µs | Maintains conductive configuration |
Hydrogen bond lifetime (M3 network) | 0.8 ns | 3.5 ns | Stabilizes SF2-M4 loop |
Concluding Remarks
ML335 exemplifies structure-guided targeting of the K₂P modulator pocket to achieve subfamily-selective channel activation. Its mechanism—exploiting cryptic pockets at the P1-M4 interface—represents a paradigm for developing precision pharmacological tools against C-type gated ion channels. Recent advances in covalent derivatives (e.g., CAT335) [7] and cryo-EM of drug-bound states promise to refine this chemotype for therapeutic applications in pain and neuroexcitability disorders.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: